N-(2-methoxyethyl)-3-nitrobenzenesulfonamide
Overview
Description
N-(2-methoxyethyl)-3-nitrobenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a nitro group attached to a benzene ring, which is further substituted with a sulfonamide group and a 2-methoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyethyl)-3-nitrobenzenesulfonamide typically involves the nitration of a suitable benzene derivative followed by sulfonation and subsequent substitution reactions. One common method involves the following steps:
Nitration: The benzene ring is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Sulfonation: The nitrobenzene derivative is then subjected to sulfonation using fuming sulfuric acid to introduce the sulfonic acid group.
Substitution: The sulfonic acid group is converted to a sulfonamide by reacting with 2-methoxyethylamine under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: N-(2-methoxyethyl)-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: N-(2-methoxyethyl)-3-aminobenzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Oxidation: Aldehydes or carboxylic acids derived from the methoxyethyl group.
Scientific Research Applications
Chemistry: N-(2-methoxyethyl)-3-nitrobenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Sulfonamides are known for their antibacterial properties, and modifications of this compound could lead to new therapeutic agents.
Industry: The compound is used in the development of specialty chemicals and materials. Its unique chemical structure allows for the creation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-3-nitrobenzenesulfonamide depends on its application. In biological systems, sulfonamides typically act by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
- N-(2-methoxyethyl)-p-nitroaniline (MENA)
- N-(2-acetoxyethyl)-p-nitroaniline (ANA)
Comparison: N-(2-methoxyethyl)-3-nitrobenzenesulfonamide is unique due to the presence of both a sulfonamide group and a nitro group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to similar compounds like MENA and ANA, which lack the sulfonamide group.
Conclusion
This compound is a compound of significant interest in various scientific fields due to its unique chemical structure and reactivity. Its synthesis, chemical reactions, and applications in research and industry highlight its versatility and potential for future developments.
Properties
IUPAC Name |
N-(2-methoxyethyl)-3-nitrobenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5S/c1-16-6-5-10-17(14,15)9-4-2-3-8(7-9)11(12)13/h2-4,7,10H,5-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRBQNXVYZWIEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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